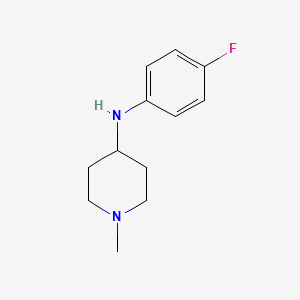
3,3-difluorocyclobutane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluorocyclobutane-1-sulfonamide is a chemical compound with the molecular formula C4H7F2NO2S and a molecular weight of 171.17 g/mol . It is an important intermediate in organic synthesis, often used in the preparation of more complex organic compounds, including pharmaceuticals, agrochemicals, and specialty materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluorocyclobutane-1-sulfonamide typically involves the fluorination of cyclobutane derivatives followed by sulfonamide formation. One common method includes the reaction of cyclobutene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 3,3-difluorocyclobutane is then reacted with a sulfonamide precursor under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluorocyclobutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce amines .
Applications De Recherche Scientifique
3,3-Difluorocyclobutane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty materials, such as polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 3,3-difluorocyclobutane-1-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Difluorocyclobutane-1-carboxamide
- 3,3-Difluorocyclobutane-1-thiol
- 3,3-Difluorocyclobutane-1-phosphonate
Uniqueness
3,3-Difluorocyclobutane-1-sulfonamide is unique due to its specific sulfonamide functional group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where sulfonamide functionality is required, such as in the synthesis of sulfonamide-based drugs .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 3,3-difluorocyclobutane-1-sulfonamide can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "Cyclobutene", "Sulfur trioxide", "Hydrogen fluoride", "Ammonia", "Sodium hydroxide", "Acetic anhydride", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Chloroform", "Sodium chloride" ], "Reaction": [ "Step 1: Cyclobutene is reacted with sulfur trioxide and hydrogen fluoride to form 3,3-difluorocyclobutene-1-sulfonic acid.", "Step 2: The sulfonic acid is then treated with ammonia to form the corresponding sulfonamide.", "Step 3: The sulfonamide is then treated with sodium hydroxide and acetic anhydride to form the N-acetyl sulfonamide.", "Step 4: The N-acetyl sulfonamide is then treated with sodium bicarbonate and methanol to remove the acetyl group and form the desired product, 3,3-difluorocyclobutane-1-sulfonamide.", "Step 5: The product is purified by recrystallization from a mixture of diethyl ether and chloroform, and dried under vacuum over sodium chloride." ] } | |
Numéro CAS |
2171856-86-1 |
Formule moléculaire |
C4H7F2NO2S |
Poids moléculaire |
171.17 g/mol |
Nom IUPAC |
3,3-difluorocyclobutane-1-sulfonamide |
InChI |
InChI=1S/C4H7F2NO2S/c5-4(6)1-3(2-4)10(7,8)9/h3H,1-2H2,(H2,7,8,9) |
Clé InChI |
GVVRHFKFEJGEDB-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(F)F)S(=O)(=O)N |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



